2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Catalog No.
S13700162
CAS No.
M.F
C9H18N2
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

Product Name

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole

IUPAC Name

5-ethyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C9H18N2/c1-3-11-5-8-4-10-6-9(8,2)7-11/h8,10H,3-7H2,1-2H3

InChI Key

FYZZPSKBMZDJPF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2CNCC2(C1)C

2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound characterized by a complex polycyclic structure. It belongs to the family of octahydropyrrolo derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a bicyclic framework that includes a pyrrole ring fused to a saturated cyclohexane system, contributing to its unique chemical properties.

The molecular formula of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole is C10H16N2C_{10}H_{16}N_2, with a molecular weight of approximately 168.25 g/mol. Its structural uniqueness arises from the presence of ethyl and methyl substituents at specific positions on the pyrrolo framework, which can influence its reactivity and biological interactions.

Typical of nitrogen-containing heterocycles. Some notable reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrrole ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Cyclization Reactions: The compound can undergo further cyclization to form more complex structures, potentially leading to novel derivatives with enhanced properties.
  • Oxidation Reactions: The saturated nature of the compound allows for oxidation, which can modify its pharmacological activity.

These reactions are often facilitated by specific conditions such as temperature, solvent choice, and the presence of catalysts or bases.

Research indicates that compounds related to 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole exhibit significant biological activities. These include:

  • Antiviral Properties: Some derivatives have shown effectiveness against viral infections, making them candidates for antiviral drug development .
  • Antitumor Activity: Studies have suggested that octahydropyrrolo derivatives may possess cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: Certain compounds in this class have been investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

The synthesis of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step processes using various starting materials. Some common methods include:

  • One-Pot Synthesis: This method combines multiple reaction steps into a single process to enhance efficiency and yield. For example, a combination of amino acids and aldehydes under microwave irradiation has been reported to yield octahydropyrrolo derivatives effectively .
  • Subcritical Water Method: Utilizing subcritical water as a solvent allows for greener synthesis conditions while achieving high yields of functionalized derivatives .
  • Conventional Organic Synthesis: Traditional methods involving various organic solvents and reagents can also be employed to synthesize this compound through established pathways involving cyclization and functionalization reactions .

The unique structure and biological activities of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole make it suitable for several applications:

  • Pharmaceutical Development: Its potential as an antiviral and anticancer agent positions it as a candidate for drug development.
  • Chemical Research: The compound serves as a valuable building block in organic synthesis and medicinal chemistry.
  • Material Science: Due to its unique properties, it may find applications in developing new materials or polymers.

Interaction studies involving 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole often focus on its binding affinities with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking and in vitro assays are commonly used to assess these interactions.

Several compounds share structural similarities with 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberStructural FeaturesBiological Activity
2-Methyl-octahydropyrrolo[3,4-c]pyrrole86732-28-7Methyl group instead of ethylAntiviral and anticancer
2-Ethyloctahydropyrrolo[3,4-c]pyrrole869188-25-0Ethyl group at position 2Antiviral
2-Propyloctahydropyrrolo[3,4-c]pyrrole954241-17-9Propyl group at position 2Anticancer
cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole172739-03-6Different stereochemistryNeuroprotective

The uniqueness of 2-Ethyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole lies in its specific substitution pattern and potential biological activities that differ from those of similar compounds.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.146998583 g/mol

Monoisotopic Mass

154.146998583 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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